Cas no 1805557-42-9 (6-Bromo-2-nitropyridine-3-acetic acid)

6-Bromo-2-nitropyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2-nitropyridine-3-acetic acid
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- インチ: 1S/C7H5BrN2O4/c8-5-2-1-4(3-6(11)12)7(9-5)10(13)14/h1-2H,3H2,(H,11,12)
- InChIKey: LJEQKLWYCITNKH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C([N+](=O)[O-])=N1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 242
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 1.5
6-Bromo-2-nitropyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029011530-250mg |
6-Bromo-2-nitropyridine-3-acetic acid |
1805557-42-9 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029011530-1g |
6-Bromo-2-nitropyridine-3-acetic acid |
1805557-42-9 | 95% | 1g |
$2,866.05 | 2022-04-01 |
6-Bromo-2-nitropyridine-3-acetic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
6-Bromo-2-nitropyridine-3-acetic acidに関する追加情報
Comprehensive Overview of 6-Bromo-2-nitropyridine-3-acetic acid (CAS No. 1805557-42-9): Properties, Applications, and Research Insights
6-Bromo-2-nitropyridine-3-acetic acid (CAS No. 1805557-42-9) is a specialized nitropyridine derivative with a unique molecular structure that combines a bromine substituent, a nitro group, and an acetic acid moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for synthesizing complex molecules. Its CAS number 1805557-42-9 serves as a critical identifier in chemical databases, ensuring precise tracking in global supply chains.
In recent years, the demand for halogenated nitropyridines like 6-Bromo-2-nitropyridine-3-acetic acid has surged, driven by their role in developing small-molecule inhibitors and crop protection agents. Researchers frequently search for "nitropyridine synthesis methods" or "bromopyridine applications," reflecting the compound's relevance in drug discovery and material science. The acetic acid side chain further enhances its utility, enabling conjugation with biomolecules or polymers for advanced applications.
The physicochemical properties of CAS 1805557-42-9 include moderate solubility in polar organic solvents, making it suitable for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. These traits align with the growing interest in "green chemistry alternatives" and "sustainable synthesis routes," as industries seek eco-friendly protocols for heterocyclic compound production. Analytical techniques like HPLC and NMR are typically employed to verify its purity, a key concern for laboratories requiring high-grade intermediates.
From a commercial perspective, 6-Bromo-2-nitropyridine-3-acetic acid is often cataloged alongside pyridine carboxylic acids and nitroaromatic compounds, addressing niche markets in contract research organizations (CROs) and API manufacturers. FAQs such as "how to store nitropyridine derivatives" or "bromopyridine stability under light" highlight end-user priorities for handling this compound. Proper storage in amber vials at controlled temperatures is recommended to preserve its integrity.
Innovative applications of 1805557-42-9 extend to metal-organic frameworks (MOFs) and fluorescent probes, where its electron-withdrawing nitro group modulates electronic properties. This aligns with trending searches for "functional materials design" and "molecular sensors." Ongoing studies explore its potential in photocatalysis, leveraging the bromine atom's role in radical reactions—a hot topic in renewable energy research.
Regulatory compliance for CAS No. 1805557-42-9 adheres to standard chemical safety protocols, with SDS documentation emphasizing proper ventilation and PPE. While not classified as hazardous under most jurisdictions, its nitroaromatic nature warrants cautious handling—a detail frequently queried in "nitropyridine safety guidelines" searches. Suppliers typically provide technical support to address such concerns, ensuring safe adoption in R&D workflows.
In summary, 6-Bromo-2-nitropyridine-3-acetic acid exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its CAS 1805557-42-9 designation anchors its identity in scientific literature, while its multifaceted applications respond to contemporary needs in life sciences and advanced materials. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in innovation-driven sectors.
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